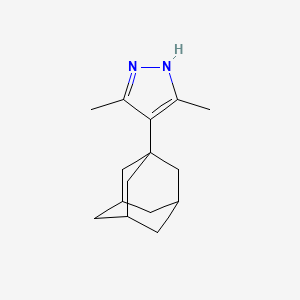

4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) and Adamantane (B196018) Structural Motifs in Organic Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. chemsrc.comrsc.org Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. rsc.orgchemrxiv.org The arrangement of nitrogen atoms in the pyrazole ring allows for it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. mdpi.com Notable drugs containing the pyrazole core include the anti-inflammatory agent celecoxib (B62257) and the anticoagulant apixaban, highlighting the therapeutic importance of this heterocycle. chemsrc.com

Adamantane, the smallest diamondoid, is a rigid, tricyclic hydrocarbon with a cage-like structure. nih.gov Its incorporation into organic molecules imparts unique physicochemical properties. evitachem.com The bulk and high lipophilicity of the adamantyl group can enhance a molecule's metabolic stability and modify its bioavailability. researchgate.net In drug design, adamantane is often used to introduce steric bulk, improve binding affinity to specific receptors, and serve as a rigid anchor to orient other functional groups. researchgate.net This strategy has been successfully employed in drugs like amantadine, used as an antiviral and anti-Parkinsonian agent. nih.gov

Overview of Adamantane-Substituted Heterocycles and their Research Interest

The conjugation of an adamantane moiety with a heterocyclic ring system has emerged as a promising strategy in synthetic and medicinal chemistry. researchgate.net These hybrid molecules, known as adamantane-substituted heterocycles, are investigated for their potential to combine the favorable pharmacokinetic properties of the adamantane cage with the diverse biological activities of the heterocycle. mdpi.com Research has shown that the adamantyl group can significantly influence the pharmacological profile of the parent heterocycle. mdpi.com For instance, adamantane-substituted purines have been explored as potential anticancer agents, where the adamantane moiety was found to not compromise, and in some cases even enhance, the biological activity. mdpi.com Similarly, adamantane-substituted imidazolines have been synthesized and evaluated for their trypanocidal activity. mdpi.com The research interest in these compounds stems from the potential to create novel therapeutic agents with improved efficacy and pharmacokinetic profiles. researchgate.netnih.gov

Research Objectives and Scope for In-depth Investigation of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole

The primary research objective for the in-depth investigation of this compound has been to elucidate its precise molecular structure and dynamics, particularly in the solid state. A key study focused on the influence of the bulky 1-adamantyl group on the structure and proton transfer dynamics of the N-unsubstituted pyrazole ring. psu.edu

The scope of this research has involved:

Synthesis and Characterization: Developing a synthetic route to the title compound and characterizing it using various spectroscopic techniques. A common synthetic approach for pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). researchgate.net For 4-substituted pyrazoles, a potential route is the reaction of 3-substituted pentane-2,4-dione with hydrazine. unirioja.esbrainly.com

Solid-State NMR Spectroscopy: Utilizing advanced techniques like variable temperature ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP MAS) Nuclear Magnetic Resonance (NMR) spectroscopy to study the compound's structure in the solid phase. psu.edu

Tautomerism and Hydrogen Bonding: Investigating the tautomeric forms present in the crystal and understanding the intermolecular hydrogen-bonding networks. Unlike many pyrazoles that form chain-like hydrogen-bonded structures ('catemers'), the steric bulk of the adamantyl group in conjunction with the methyl groups at positions 3 and 5 was expected to favor the formation of cyclic, hydrogen-bonded dimers or trimers. psu.edu

Proton Transfer Dynamics: Determining the activation energies for the intermolecular proton transfer within these hydrogen-bonded structures. The research aimed to understand how the quasi-spherical shape and plasticity of the adamantyl substituent might influence the energy barriers for this dynamic process. psu.edu

A significant study in this area provided detailed characterization of 3,5-dimethyl-4-(1-adamantyl)pyrazole. psu.edu The investigation revealed that in the solid state, this compound likely forms cyclic hydrogen-bonded structures (dimers or trimers). psu.edu Notably, the activation energy for proton transfer was found to be quite low compared to the parent 3,5-dimethylpyrazole (B48361), suggesting that the unique properties of the adamantyl group may play a role in lowering this barrier. psu.edu

The following tables summarize some of the key properties and spectral data reported for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂ |

| Molecular Weight | 230.35 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 383.5 ± 11.0 °C at 760 mmHg |

Data sourced from chemical property databases. chemsrc.comepa.gov

Table 2: Solid-State ¹³C CP MAS NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C3/C5 (pyrazole ring) | 144.1 |

| C4 (pyrazole ring) | 114.7 |

| C3/C5-CH₃ | 11.2 |

| Cα (adamantyl) | 36.3 |

| Cβ (adamantyl) | 40.0 |

| Cγ (adamantyl) | 29.5 |

| Cδ (adamantyl) | 44.2 |

Data from a solid-state NMR study. psu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-9-14(10(2)17-16-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFIZXMQASIFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 1 Adamantyl 3,5 Dimethyl 1h Pyrazole

Direct Synthesis Strategies for 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole

The construction of the this compound scaffold can be achieved through several strategic synthetic approaches. These methods include classical cyclocondensation reactions, direct adamantylation of a pre-formed pyrazole (B372694) ring, and modern multicomponent reaction pathways.

Cyclocondensation Approaches Involving 1,3-Dicarbonyl Precursors and Adamantane-Containing Hydrazines

A primary and well-established method for the synthesis of pyrazoles is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To obtain this compound, this strategy necessitates an adamantyl group at the C4-position of the pyrazole ring, which can be achieved by starting with a 3-(1-adamantyl)-substituted 1,3-dicarbonyl precursor.

The key intermediate for this synthesis is 3-(1-adamantyl)pentane-2,4-dione. This precursor can be synthesized in high yield through the reaction of a 1-haloadamantane, such as 1-bromoadamantane (B121549), with acetylacetone (B45752) in the presence of a metal catalyst. researchgate.net For instance, the use of manganese or iron compounds as catalysts facilitates this alkylation under mild conditions. researchgate.net

Once 3-(1-adamantyl)pentane-2,4-dione is obtained, its cyclocondensation with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of this compound. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Table 1: Synthesis of this compound via Cyclocondensation

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-Bromoadamantane, Acetylacetone | Metal catalyst (e.g., Mn or Fe complexes) | 3-(1-Adamantyl)pentane-2,4-dione |

| 2 | 3-(1-Adamantyl)pentane-2,4-dione, Hydrazine hydrate | Ethanol or Acetic acid, Reflux | This compound |

Adamantylation Reactions Utilizing 1,3-Dehydroadamantane with Pyrazole Substrates

Direct C-adamantylation of a pre-formed pyrazole ring presents an alternative synthetic route. While the reaction of 1,3-dehydroadamantane with N-unsubstituted pyrazoles typically leads to N-adamantylation, C-alkylation of aromatic systems with adamantyl halides under Friedel-Crafts conditions is a known transformation. rsc.org

In this proposed pathway, 3,5-dimethyl-1H-pyrazole could be subjected to a Friedel-Crafts alkylation with a suitable adamantylating agent, such as 1-bromoadamantane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophilic adamantyl cation, generated in situ, would then attack the electron-rich C4-position of the 3,5-dimethyl-1H-pyrazole ring to afford the desired product. The regioselectivity for the C4-position is driven by the electronic properties of the pyrazole ring, where this position is most susceptible to electrophilic attack.

Multicomponent Reaction Pathways for Assembly of the Adamantyl-Pyrazole Scaffold

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The synthesis of polysubstituted pyrazoles can be achieved through MCRs that bring together several starting materials. researchgate.net

A hypothetical multicomponent strategy for the synthesis of this compound could involve the in-situ formation of the requisite 1,3-dicarbonyl intermediate. For example, a reaction between an adamantyl-containing starting material, such as adamantane-1-carbonyl chloride, an enolate or enamine, and a hydrazine derivative could potentially assemble the target pyrazole in a one-pot process. While specific examples for this exact scaffold are not prevalent, the principles of MCRs in pyrazole synthesis suggest this as a viable and efficient synthetic avenue. nih.gov

Functionalization and Derivatization of the Pyrazole Ring in this compound

The chemical reactivity of this compound allows for further functionalization, primarily through reactions involving the pyrazole ring's nitrogen atoms or the substituents.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

In typical pyrazole chemistry, electrophilic substitution occurs preferentially at the C4-position. However, in this compound, this position is already occupied by the bulky adamantyl group. Consequently, electrophilic attack on the pyrazole ring itself is sterically hindered and electronically disfavored.

Electrophilic substitution can, however, occur on the adamantyl cage. The bridgehead positions of the adamantane (B196018) are susceptible to electrophilic attack under certain conditions. For instance, nitration of adamantane derivatives can be achieved using nitrating agents like nitric acid, which could potentially introduce a nitro group onto the adamantyl moiety of the target compound. researchgate.netresearchgate.netsemanticscholar.org Similarly, halogenation of the adamantane cage with reagents such as bromine can also be performed. rsc.org

Nucleophilic Additions and Substitutions Involving the Pyrazole Ring

The pyrazole ring in this compound contains two nitrogen atoms, one of which (the N-H proton) is acidic and can be deprotonated to form a pyrazolate anion, while the other nitrogen is basic and nucleophilic.

The most common reaction involving the nucleophilic character of the pyrazole ring is N-alkylation. mdpi.comsemanticscholar.org Treatment of this compound with a base, such as sodium hydride or potassium carbonate, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would result in the formation of the corresponding N-alkylated derivative. Due to the presence of the adamantyl group at the C4-position and methyl groups at the C3 and C5 positions, the steric environment around the two nitrogen atoms is different, which could influence the regioselectivity of the alkylation.

Nucleophilic addition to the pyrazole ring itself is generally not a favorable process due to the aromatic and electron-rich nature of the heterocycle.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Electrophilic Nitration (on adamantyl) | HNO₃/H₂SO₄ | 4-(Nitro-1-adamantyl)-3,5-dimethyl-1H-pyrazole |

| Electrophilic Halogenation (on adamantyl) | Br₂ | 4-(Bromo-1-adamantyl)-3,5-dimethyl-1H-pyrazole |

| Nucleophilic N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | 1-Alkyl-4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole |

Radical Reactions and Their Regioselectivity

The functionalization of the adamantane core often proceeds through radical-based reactions, which leverage the stability of the resulting adamantyl radical. nih.gov Adamantane (C₁₀H₁₆) possesses two distinct types of C-H bonds: those at the four equivalent tertiary bridgehead positions and those at the six equivalent secondary methylene (B1212753) bridges. nih.gov In this compound, one bridgehead position is occupied by the pyrazole substituent. Radical abstraction of a hydrogen atom preferentially occurs at the remaining tertiary bridgehead carbons (positions 3, 5, and 7) due to the greater stability of the resulting tertiary radical compared to a secondary radical.

This inherent reactivity provides a pathway for regioselective functionalization. For instance, processes involving photocatalysis can generate an adamantyl radical, which can then participate in various C-C bond-forming reactions. nih.gov A proposed catalytic cycle using decatungstate photocatalysis illustrates that upon irradiation, the photocatalyst can abstract a hydrogen atom from adamantane to generate the adamantyl radical. nih.gov This intermediate can then react with other components in the mixture, such as carbon monoxide followed by addition to an acceptor, to form more complex structures. nih.gov The regioselectivity of these reactions is dominated by the initial hydrogen abstraction step, favoring the formation of products substituted at the tertiary positions of the adamantane cage.

Table 1: Regioselectivity in Radical Reactions of the Adamantyl Moiety

| Reactive Site | Position(s) | Intermediate Stability | Likelihood of Reaction |

|---|---|---|---|

| Bridgehead C-H | 3, 5, 7 | High (Tertiary Radical) | Favored |

Modifications of the Adamantyl Moiety

Further transformations can be directed at the adamantyl moiety to introduce new functional groups, thereby modulating the compound's physicochemical properties.

Beyond radical pathways, substitution reactions on the adamantane cage can be achieved through methods involving carbocation intermediates. nih.gov The synthesis of adamantane itself can be accomplished via a Lewis acid-promoted rearrangement that involves a series of cationic shifts. nih.gov This highlights the stability of adamantyl cations, particularly the bridgehead cation, which can serve as an electrophile in subsequent reactions.

For an already 1-substituted adamantane, introducing a second substituent can be synthetically challenging. However, specific protocols allow for further functionalization. Reactions targeting the remaining bridgehead positions can lead to 1,3-disubstituted adamantanes, which are achiral and often used as rigid spacers. nih.gov More complex is the introduction of a substituent at a methylene bridge adjacent to the existing group, which would result in a 1,2-disubstituted pattern. The low stability of adamant-1-ene, a potential intermediate for classical alkene chemistry, means that 1,2-disubstitution must be achieved through alternative routes, such as directed C–H functionalization or the construction of the adamantane scaffold with the desired substitution pattern already in place. nih.gov

The adamantane skeleton is achiral due to its high degree of symmetry. nih.gov However, the introduction of substituents can lead to the formation of chiral molecules. While 1,3-disubstituted adamantane derivatives are achiral, formally replacing a hydrogen atom at position 1 and another at position 2 results in a chiral compound. nih.gov

Therefore, if a substitution reaction on this compound were to occur at one of the adjacent methylene positions (e.g., position 2 or 6), a chiral center would be created. Such a reaction would typically yield a racemic mixture of two enantiomers (R and S configurations). The separation of these enantiomers or the development of an asymmetric synthesis to selectively produce one over the other would be a significant stereochemical challenge. The unique spatial arrangement of substituents on the rigid adamantane cage can be analyzed to assign stereochemical configurations, for example, by treating the substituted carbons as a chiral axis similar to allenes. youtube.com

Reaction Optimization and Sustainable Synthesis Protocols

Improving the efficiency, scalability, and environmental impact of the synthesis of this compound is a key area of research. This involves optimizing reaction conditions and exploring modern synthetic technologies.

The synthesis of N-adamantyl-containing pyrazoles can be achieved through several routes, including the reaction of functionalized adamantane derivatives (e.g., 1-bromoadamantane) with pyrazoles. researchgate.net The reaction of NH-pyrazoles with 1-bromoadamantane can regioselectively yield 1-adamantyl or 4-adamantyl pyrazoles depending on the reaction temperature. researchgate.net Another promising method involves the reaction of 1,3-dehydroadamantane (1,3-DHA), a strained propellane, with N-unsubstituted pyrazoles in an inert solvent. researchgate.net This approach avoids the high temperatures and strongly acidic media often required by other methods. researchgate.net

Table 2: Hypothetical Solvent Effects on the Adamantylation of 3,5-Dimethyl-1H-pyrazole

| Solvent | Dielectric Constant (ε) | Expected Effect on Rate | Potential Issues |

|---|---|---|---|

| Toluene | 2.4 | Moderate | Low solubility of starting materials |

| Tetrahydrofuran (THF) | 7.6 | Good | Potential side reactions |

| Acetonitrile | 37.5 | Fast | May favor undesired pathways |

For large-scale and industrial production, continuous flow chemistry offers significant advantages over traditional batch processing. almacgroup.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. almacgroup.comwiley-vch.de

The synthesis of various pyrazole derivatives has been successfully adapted to flow chemistry systems. mdpi.comrsc.org For example, multi-step sequences, such as the in-situ generation of an intermediate followed by reaction with a hydrazine derivative, can be performed continuously, eliminating the need to isolate potentially unstable intermediates. rsc.org Flow reactors have also been used for lithiation reactions in the synthesis of functionalized pyrazoles, enabling scalable and practical processes. researchgate.net

Applying flow chemistry to the synthesis of this compound could involve pumping solutions of the starting materials (e.g., an adamantyl hydrazine and acetylacetone) through a heated reactor coil. This setup would allow for rapid optimization of reaction conditions and straightforward scaling by either extending the operation time or by "numbering up" (running multiple reactors in parallel). almacgroup.com Such a process would likely lead to higher throughput, improved consistency, and a safer manufacturing protocol compared to large-scale batch synthesis. wiley-vch.de

Atom Economy and Green Chemistry Principles in Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysts to minimize waste.

A primary and efficient route to synthesizing 3,5-dimethylpyrazoles is through the condensation reaction of a β-dicarbonyl compound with hydrazine. For the synthesis of this compound, this involves the reaction of 3-(1-adamantyl)pentane-2,4-dione with hydrazine hydrate. This condensation reaction is a classic example of forming a heterocyclic ring and is generally characterized by high atom economy, as the main byproduct is water.

C₁₅H₂₂O₂ + N₂H₄·H₂O → C₁₅H₂₂N₂ + 3H₂O

From a green chemistry perspective, this synthetic approach has several notable features:

Atom Economy: This metric, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a cornerstone of green chemistry. For the condensation of 3-(1-adamantyl)pentane-2,4-dione with hydrazine, the atom economy is theoretically high. The only atoms not incorporated into the desired pyrazole product are from the two molecules of water formed during the cyclization and the water molecule from the hydrazine hydrate.

Solvents and Catalysts: The choice of solvent is critical to the environmental impact of a synthesis. Often, this reaction is carried out in solvents like ethanol or methanol, which are considered relatively green solvents. evitachem.com Some syntheses of pyrazoles are conducted under acidic or basic conditions, which may require neutralization steps and can generate salt waste. evitachem.com However, many pyrazole syntheses can proceed with high yields without the need for harsh catalysts. nih.gov The use of ultrasound irradiation or microwave assistance are alternative energy sources that can accelerate the reaction, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating.

The following table provides a theoretical calculation of the atom economy for the synthesis of this compound from 3-(1-adamantyl)pentane-2,4-dione and hydrazine hydrate.

| Reactant/Product | Molecular Formula | Molar Mass (g/mol) | Atoms in Product |

|---|---|---|---|

| 3-(1-Adamantyl)pentane-2,4-dione | C₁₅H₂₂O₂ | 234.34 | N/A |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | N/A |

| Total Reactant Mass | 284.40 | N/A | |

| This compound | C₁₅H₂₂N₂ | 230.35 | All |

| Water (Byproduct) | 3H₂O | 54.04 | None |

| Atom Economy (%) | 80.99% |

Advanced Structural Elucidation and Spectroscopic Analysis of 4 1 Adamantyl 3,5 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole in both solution and solid phases.

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental evidence for the compound's structure. The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the adamantyl cage, the two methyl groups on the pyrazole (B372694) ring, and the pyrazole N-H proton. The adamantyl protons typically appear as a set of broad multiplets in the aliphatic region (δ 1.7–2.1 ppm) due to their rigid, caged structure. nih.gov The two methyl groups at the C3 and C5 positions of the pyrazole ring are chemically equivalent and thus appear as a sharp singlet.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom in the molecule. The symmetrical nature of the 3,5-dimethylpyrazole (B48361) moiety and the adamantyl group simplifies the spectrum. Specific chemical shifts for the adamantyl and pyrazole carbons have been identified, particularly through solid-state NMR studies. psu.edu

| Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole N-H | ~12.0 | Broad Singlet | 1H |

| Pyrazole CH₃ (C3 & C5) | ~2.2 | Singlet | 6H |

| Adamantyl-CH (Bridgehead) | ~2.05 | Broad Singlet | 3H |

| Adamantyl-CH₂ | ~1.75 | Multiplet | 12H |

| Assignment | Expected Chemical Shift (δ ppm) |

|---|---|

| Pyrazole C3/C5 | ~145.0 |

| Pyrazole C4 | ~110.0 |

| Adamantyl Cδ | ~37.0 |

| Adamantyl Cα | ~32.0 |

| Adamantyl Cγ | ~29.3 |

| Pyrazole CH₃ | ~11.5 |

While 1D NMR suggests the core structure, 2D NMR experiments are employed to rigorously confirm the atomic connectivity and spatial relationships. For pyrazole derivatives, these techniques are crucial for unambiguous assignments. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily be used to confirm the connectivities within the adamantyl group's spin system, showing which CH₂ protons are coupled to which CH protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the singlet at ~2.2 ppm to the methyl carbon signal at ~11.5 ppm and map the complex adamantyl proton signals to their respective carbon signals.

A correlation between the methyl protons (~2.2 ppm) and the pyrazole ring carbons C3/C5 (~145.0 ppm) and C4 (~110.0 ppm).

A crucial correlation between the adamantyl bridgehead protons (CH) and the pyrazole C4 carbon, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would be expected to show correlations between the adamantyl protons nearest the pyrazole ring and the methyl protons at positions C3 and C5, confirming their spatial proximity.

Solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of the molecule in its crystalline form. Studies on adamantyl-substituted N-unsubstituted pyrazoles, including this compound, have revealed significant insights. psu.edu

In the solid state, these molecules are known to form intermolecular hydrogen-bonded complexes. For this compound, it is expected to form cyclic, hydrogen-bonded structures such as dimers or trimers. psu.edu A key finding from ssNMR studies is that the activation energy for proton transfer within these hydrogen-bonded structures is quite low (approximately 39 kJ mol⁻¹). This is lower than that of less bulky pyrazoles, suggesting that the quasi-spherical shape and solid-state plasticity of the large adamantyl substituent may play a role in lowering the energy barrier for this dynamic process. psu.edu The fast reorientation of the adamantyl group in its solid form is a known phenomenon that can influence these dynamics. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain further structural information through the analysis of its fragmentation patterns.

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), the molecular formula can be unequivocally determined. nih.govdergipark.org.tr For this compound, the molecular formula is C₁₅H₂₄N₂. HRMS analysis would be expected to show a protonated molecular ion ([M+H]⁺) with a theoretical exact mass of 233.2018, confirming this composition.

When subjected to techniques like Electron Ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the proposed structure.

For adamantyl-containing pyrazoles, the mass spectrum is dominated by the cleavage of the bond between the adamantyl group and the pyrazole ring. researchgate.net The most prominent feature is the highly stable adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135, which is typically the base peak in the spectrum. researchgate.netresearchgate.net

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 232 | Molecular Ion [M]⁺• | [C₁₅H₂₄N₂]⁺• |

| 135 | Adamantyl Cation (Base Peak) | [C₁₀H₁₅]⁺ |

| 97 | Heterocyclic Fragment Ion | [C₅H₉N₂]⁺ |

| 93 | Adamantyl Fragment | [C₇H₉]⁺ |

| 79 | Adamantyl Fragment | [C₆H₇]⁺ |

The presence of the molecular ion at m/z 232, the base peak at m/z 135, and other smaller fragments resulting from the further breakdown of the adamantyl cation (e.g., at m/z 93, 79) provides a clear and definitive confirmation of the this compound structure. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound.

Vibrational Mode Assignments and Functional Group Identification

The vibrational spectrum of this compound is a composite of the characteristic modes of its three main components: the adamantyl cage, the dimethyl-pyrazole ring, and the associated methyl groups. By comparing experimental data with theoretical calculations and data from related structures, specific vibrational assignments can be made. nih.govnih.gov

The adamantyl group, a bulky, rigid cage-like structure, gives rise to a series of characteristic bands. C-H stretching vibrations of the adamantyl cage are typically observed in the 2850-2950 cm⁻¹ region. researchgate.net The "cage breathing" mode, a symmetric C-C stretching vibration, is a unique identifier and can be found at lower wavenumbers, often around 725 cm⁻¹. researchgate.net

The pyrazole ring has its own set of distinct vibrational modes. The N-H stretching vibration is a key feature, typically appearing as a broad band in the IR spectrum in the region of 3100-3200 cm⁻¹, its position and shape being sensitive to hydrogen bonding. Ring stretching vibrations (C=C, C=N) are expected in the 1400-1600 cm⁻¹ range. derpharmachemica.com In-plane and out-of-plane bending modes of the pyrazole ring C-H and N-H bonds occur at lower frequencies. nih.gov

The methyl groups attached to the pyrazole ring at positions 3 and 5 contribute to the spectrum with their characteristic symmetric and asymmetric C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are found just below 3000 cm⁻¹. Asymmetric deformations are typically observed around 1450 cm⁻¹, while symmetric deformations (umbrella mode) appear near 1380 cm⁻¹. derpharmachemica.com Methyl rocking vibrations can be seen in the 1010-1070 cm⁻¹ region. derpharmachemica.com

Table 1: Tentative Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3100-3200 | N-H stretching | Pyrazole Ring |

| 2850-2950 | C-H stretching | Adamantyl Cage |

| ~2970 (asym), ~2870 (sym) | C-H stretching | Methyl Groups |

| 1400-1600 | C=C, C=N stretching | Pyrazole Ring |

| ~1450 (asym), ~1380 (sym) | C-H bending | Methyl Groups |

| 1010-1070 | C-H rocking | Methyl Groups |

Note: The exact positions of these bands can vary based on the physical state of the sample and intermolecular interactions.

Complementary Spectroscopic Data for Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. IR and Raman spectroscopy are valuable techniques for identifying and distinguishing between polymorphs. researchgate.net Different crystal packing arrangements in polymorphs lead to subtle variations in intermolecular interactions, which in turn affect the vibrational modes of the molecule.

Changes in the N-H stretching band are particularly informative, as this group is often involved in hydrogen bonding, a key determinant of crystal packing. rsc.org Differences in the position, width, and shape of the N-H band in the IR spectrum can indicate different hydrogen-bonding networks and thus different polymorphic forms. Furthermore, the low-frequency region of the Raman spectrum (below 400 cm⁻¹) is sensitive to lattice vibrations (phonons), which are directly related to the crystal lattice structure. Each polymorph will have a unique set of lattice vibrations, making this region a distinct fingerprint for different crystalline forms.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering unparalleled insight into molecular structure, conformation, and packing.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute molecular structure of a crystalline solid. Analysis of 1-adamantyl substituted N-unsubstituted pyrazoles reveals crucial details about their solid-state structures. rsc.org For 3,5-dimethyl-4-(1-adamantyl)pyrazole, SC-XRD would confirm the connectivity of the adamantyl group to the C4 position of the pyrazole ring and provide precise bond lengths and angles for the entire molecule.

Powder X-ray Diffraction for Polymorphic Forms and Phase Purity

While SC-XRD analyzes a single, perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. It is an essential tool for polymorph screening and ensuring the phase purity of a synthesized compound. nih.gov Each crystalline form of a substance produces a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities.

A PXRD analysis of a bulk sample of this compound can be compared against a reference pattern (either calculated from single-crystal data or from a known pure form) to confirm its identity and phase purity. The absence of peaks from known impurities or other polymorphic forms confirms that the sample is a single phase. The technique is also fundamental in stability studies, as it can detect phase transitions to different polymorphic forms under varying conditions of temperature or humidity. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular interactions. rsc.orgnih.gov The primary interaction governing the crystal packing of N-unsubstituted pyrazoles is N-H···N hydrogen bonding between the donor N-H group of one molecule and the acceptor pyridinic nitrogen of an adjacent molecule. nih.gov

Unlike simple pyrazoles that often form extended hydrogen-bonded chains (catemers), the steric bulk of the substituents in 3,5-dimethyl-4-(1-adamantyl)pyrazole likely favors the formation of discrete, cyclic hydrogen-bonded structures, such as dimers or trimers. rsc.org In these arrangements, molecules are linked head-to-tail via N-H···N bonds to form a closed ring.

Table 2: Key Intermolecular Interactions in Pyrazole Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bonding | N-H | Pyridinic N | N···N distance ~2.8-3.0 Å |

| C-H···π Interactions | C-H (Adamantyl, Methyl) | π-system (Pyrazole ring) | H···centroid distance ~2.5-3.0 Å |

Theoretical and Computational Chemistry Studies of 4 1 Adamantyl 3,5 Dimethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to model the behavior of pyrazole (B372694) derivatives, providing a deep understanding of their electronic characteristics and reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of organic molecules like pyrazole derivatives. nih.govnih.gov For 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole, DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to predict its most stable three-dimensional structure. nih.gov

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The bulky adamantyl group attached to the C4 position of the pyrazole ring introduces significant steric considerations that influence the final geometry. The planarity of the pyrazole ring is largely maintained, while the adamantyl group is positioned to minimize steric strain with the adjacent methyl groups.

Below are representative data tables for the optimized molecular geometry of this compound, as would be predicted from a typical DFT B3LYP/6-31G(d) calculation.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

|---|---|

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.41 |

| C4-C5 | 1.40 |

| C5-N1 | 1.34 |

| C4-C(Adamantyl) | 1.53 |

| C3-C(Methyl) | 1.50 |

| C5-C(Methyl) | 1.50 |

Table 2: Predicted Bond Angles

| Atoms | Predicted Angle (°) |

|---|---|

| N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 107.5 |

| C4-C5-N1 | 106.5 |

| C5-N1-N2 | 108.5 |

| C3-C4-C(Adamantyl) | 126.0 |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. nih.gov

For pyrazole systems, ab initio calculations are often used as a benchmark to validate DFT results. These methods can yield highly accurate predictions of electron correlation effects, which are crucial for a precise description of molecular energies and properties. Applying high-level ab initio methods to a molecule of this size is computationally intensive but can offer definitive insights into its electronic landscape, confirming the stability and electronic configuration predicted by DFT.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. aimspress.com

For this compound, the HOMO is typically localized over the electron-rich pyrazole ring, while the LUMO may be distributed across the ring and the substituent groups. The bulky, electron-donating adamantyl group can influence the energies of these orbitals. DFT calculations are commonly used to compute the HOMO and LUMO energies and visualize their distributions. ufrj.br

Table 3: Predicted Frontier Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | 0.9 |

These values suggest that this compound is a chemically stable molecule, characteristic of aromatic pyrazole systems.

Conformational Analysis and Potential Energy Surfaces

The presence of the large adamantyl substituent necessitates a thorough analysis of the molecule's conformational landscape and the energy barriers associated with internal rotations and tautomerism.

The adamantyl group is a bulky, rigid substituent that significantly influences the molecule's conformation. The rotation around the single bond connecting the adamantyl group to the pyrazole ring (C4-C_adamantyl) is a key conformational process. This rotation is subject to a specific energy barrier due to steric hindrance between the adamantyl cage and the methyl groups at the C3 and C5 positions of the pyrazole ring.

Computational studies on similar adamantyl-containing compounds have determined rotational barriers for Ad-Csp³ bonds to be in the range of 8.8–10 kcal/mol (approximately 37–42 kJ/mol). researchgate.net The steric crowding in this compound would likely result in a rotational barrier within this range. The potential energy surface for this rotation would show energy minima corresponding to staggered conformations where the adamantyl group is oriented to minimize steric clash with the methyl groups.

For N-unsubstituted pyrazoles, annular tautomerism, which involves the migration of the proton between the two nitrogen atoms (N1 and N2), is a fundamental dynamic process. In the solid state, this can occur as an intermolecular proton transfer within hydrogen-bonded structures.

Studies on 3,5-dimethyl-4-(1-adamantyl)pyrazole have shown that it forms cyclic hydrogen-bonded structures (dimers or trimers) in the solid state, which facilitates this proton transfer. rsc.org The activation energy for this proton transfer process has been determined to be approximately 39 kJ mol⁻¹ (about 9.3 kcal/mol). rsc.org This value is notably lower than that for 3,5-dimethylpyrazole (B48361) without the adamantyl substituent, suggesting that the quasi-spherical shape and solid-state plasticity of the adamantyl group may play a role in lowering the energy barrier for proton transfer. rsc.org This indicates that the bulky adamantyl group, despite its size, facilitates the dynamic process of tautomerization in the solid state.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. However, specific MD studies on this compound have not been identified in the available literature.

Dynamic Behavior in Solution and Solid State

No published research was found that details molecular dynamics simulations of this compound to characterize its conformational dynamics, molecular motion, or phase transitions in either a solvated or solid-state environment.

Solvent Interaction Modeling

Information regarding the modeling of interactions between this compound and various solvents is not available. Studies detailing properties such as radial distribution functions, solvation free energies, or the structure of the solvent shell around this compound have not been published.

Reaction Mechanism Modeling

No computational studies modeling the reaction mechanisms involving this compound were identified. This includes investigations into its synthesis, degradation pathways, or its interaction with biological targets at a quantum mechanical level. As a result, there is no published data on transition states, activation energies, or reaction coordinates for this compound.

Transition State Identification and Energy Barriers for Synthetic Steps

No published studies were found that specifically identify the transition states or calculate the energy barriers for the synthetic steps involved in the formation of this compound.

Pathways for Chemical Transformations

There is no available research detailing the computationally modeled pathways for the chemical transformations related to the synthesis or reactivity of this compound.

Computational Structure-Reactivity/Property Relationship (CSRPR) Studies

No CSRPR studies focusing on this compound were identified in the searched literature.

Coordination Chemistry and Supramolecular Chemistry Involving 4 1 Adamantyl 3,5 Dimethyl 1h Pyrazole

Ligand Design and Complexation with Metal Ions

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. Pyrazole-based ligands are widely utilized due to their versatile coordination behavior and the stability of the complexes they form.

Pyrazole (B372694) and its derivatives can coordinate to metal ions in various ways. When the N1 position of the pyrazole ring is protonated, the ligand typically coordinates to a metal center through the N2 atom, acting as a monodentate ligand . However, deprotonation of the N1 position generates a pyrazolate anion, which can then act as a bridging ligand, coordinating to two metal centers in a bidentate fashion .

The introduction of functional groups at other positions on the pyrazole ring can lead to polydentate coordination modes . For instance, if substituents with additional donor atoms are present, the ligand can chelate to a single metal center through multiple sites. While 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole itself is most likely to act as a monodentate or bridging bidentate ligand, its derivatives can be designed to exhibit more complex coordination behavior. The bulky adamantyl group plays a crucial role in influencing the steric environment around the metal center, which can affect the coordination number and geometry of the resulting complex.

The modular nature of pyrazole-based ligands allows for the synthesis of a wide array of variants by altering the substituents on the pyrazole ring, which in turn can dramatically change the properties of the metal-ligand complex. georgiasouthern.edu

The synthesis of metal complexes involving pyrazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand and a metal salt (e.g., metal halides, nitrates, or perchlorates) in a solvent such as ethanol (B145695), methanol, or acetonitrile. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the formation of the complex. The resulting product can then be isolated by filtration or by slow evaporation of the solvent to yield crystals suitable for analysis.

For example, the synthesis of zinc(II) complexes with similar pyrazole-based pincer ligands has been achieved by reacting the ligand with zinc(II) nitrate (B79036) hexahydrate in the presence of salts like potassium thiocyanate (B1210189) or potassium bromide. researchgate.net Similarly, copper(II) complexes have been synthesized by reacting a bis(3,5-dimethylpyrazol-1-yl)acetate ligand conjugated with an adamantane (B196018) ring with copper(II) chloride dihydrate or copper(II) bromide in acetonitrile. unicam.itnih.gov

The stoichiometry of the reactants is a critical factor that can be adjusted to control the final structure of the complex, leading to the formation of mononuclear, dinuclear, or polynuclear species.

The definitive determination of the structure of coordination compounds is accomplished using a combination of analytical techniques.

Spectroscopic Methods are also essential for characterizing these complexes, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides information about the ligand environment and can indicate whether the ligand is coordinated to the metal ion by observing changes in the chemical shifts of the ligand's protons and carbons upon complexation.

Infrared (IR) Spectroscopy is used to identify the vibrational modes of the ligand and can confirm coordination to the metal by observing shifts in the stretching frequencies of specific functional groups.

UV-Visible (UV-Vis) Spectroscopy can provide insights into the electronic properties of the complex and the coordination geometry around the metal ion.

The table below presents hypothetical crystallographic data for a metal complex of this compound to illustrate the type of information obtained from X-ray diffraction studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| R-factor | 0.045 |

This is a hypothetical data table for illustrative purposes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of ligands like this compound to bridge metal ions makes them excellent candidates for the construction of extended structures such as metal-organic frameworks (MOFs) and coordination polymers.

MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. researchgate.net The properties of a MOF are largely determined by the nature of its constituent building blocks. This compound possesses several features that make it an attractive building block for MOF synthesis:

Rigidity: The pyrazole ring and the adamantyl group are rigid moieties, which is a desirable characteristic for creating porous materials with permanent porosity.

Directional Bonding: The pyrazole ring offers well-defined coordination vectors through its two nitrogen atoms, allowing for predictable and controlled assembly of network structures.

Tunability: The pyrazole ring can be further functionalized to introduce other desired properties into the MOF, such as catalytic activity or specific binding sites.

The use of pyrazole-based ligands in MOF construction has been shown to yield materials with interesting properties for applications like the selective capture of formaldehyde. researchgate.net

The design of MOFs and coordination polymers with specific network topologies is a key area of research in materials chemistry. The final structure of the framework is determined by the interplay between the coordination geometry of the metal ion and the connectivity and geometry of the organic linker.

By carefully selecting the metal ion (which can have different preferred coordination numbers and geometries, e.g., tetrahedral, square planar, octahedral) and the organic linker, it is possible to target specific network topologies. For example, a tetrahedral metal center linked by a linear bidentate ligand can lead to a diamondoid network. The angular nature of the pyrazolate bridge can also be exploited to create more complex and unusual network topologies. researchgate.net

The bulky adamantyl group in this compound can prevent the formation of highly dense, interpenetrated frameworks, which is often a challenge in MOF synthesis. This can lead to the formation of more open structures with accessible pores. The principles of ligand design are crucial for creating functional MOFs, where the physical and chemical properties of the linkers play a decisive role in the properties of the final material. nih.gov

The table below summarizes some common network topologies and the building block geometries that can lead to their formation.

| Network Topology | Metal Node Geometry | Ligand Connectivity |

| pcu (primitive cubic) | Octahedral | Linear |

| dia (diamondoid) | Tetrahedral | Linear |

| sql (square lattice) | Square Planar | Linear |

| hcb (honeycomb) | Trigonal Planar | Linear |

This table illustrates general design principles in MOF chemistry.

Porosity and Structural Stability in Adamantyl-Pyrazole Derived MOFs

A survey of current scientific literature reveals that Metal-Organic Frameworks (MOFs) specifically incorporating the this compound ligand have not yet been reported. However, the unique structural characteristics of this ligand allow for informed predictions regarding the properties of its potential MOFs, drawing on established principles from the broader field of MOF chemistry. The tailorability of organic ligands is a key feature in the design of these crystalline materials, influencing thermodynamic stability and the functionalization of pores for applications in gas separations, sensing, and catalysis. digitellinc.com

The adamantyl group is a rigid, bulky, and hydrophobic cage-like hydrocarbon. Its incorporation into a pyrazole-based linker is expected to have several significant effects on the resulting MOF's structure and stability:

Increased Hydrophobicity and Stability: The adamantyl moiety would impart a high degree of hydrophobicity to the pore interiors of a MOF. This can enhance the framework's stability, particularly its resistance to degradation by water or humidity, which is a common challenge for many MOFs. Materials with hydrophobic pores have demonstrated improved durability and performance in moisture-rich environments.

Steric Influence on Porosity: The sheer bulk of the adamantyl group would act as a significant steric hindrance during the self-assembly of the MOF. This can prevent the formation of densely packed or interpenetrated structures, a common phenomenon that can reduce or eliminate porosity. rsc.org By occupying substantial volume, the adamantyl group could promote the formation of open frameworks with permanent microporosity. Research on other adamantane-based building blocks has shown that their rigid, tetrahedral geometry can lead to highly ordered three-dimensional architectures with large surface areas. researchgate.net

Tuning of Pore Size and Shape: The size and quasi-spherical shape of the adamantyl group would directly influence the dimensions and topology of the pores within the framework. This offers a strategy for engineering pore environments tailored for the selective adsorption of specific guest molecules. researchgate.net

The pyrazole component of the ligand provides robust coordination sites for metal ions. Pyrazolate-based MOFs are known for their high thermal and chemical stability, making them attractive for various applications. rsc.org The combination of a stable pyrazolate coordinating group with a bulky, hydrophobic adamantyl substituent presents a promising, albeit currently unexplored, strategy for creating stable and permanently porous MOF materials.

Supramolecular Self-Assembly

In the solid state, N-unsubstituted pyrazoles like this compound engage in self-assembly primarily through intermolecular N–H···N hydrogen bonds. The specific architecture of the resulting supramolecular network is highly dependent on the substitution pattern of the pyrazole ring.

For this compound, the presence of methyl groups at both the 3- and 5-positions sterically hinders the formation of the extended, linear hydrogen-bonded chains (known as 'catemers') that are observed for pyrazole itself and for 4-(1-adamantyl)pyrazole. Instead, this compound is expected to form cyclic hydrogen-bonded structures, such as dimers or trimers, in the solid state. This arrangement allows the molecules to satisfy their hydrogen bonding requirements while accommodating the steric bulk of the substituents. The quasi-spherical shape of the adamantyl group may also play a role in the energetics of these assemblies.

This contrasts with related compounds like 3(5)-(1-adamantyl)pyrazole, which forms long catemeric chains of alternating tautomers linked by N–H···N bonds. In such linear arrangements, proton transfer between the nitrogen atoms is generally not observed, as it would require a cooperative series of proton jumps along the entire chain. The cyclic assemblies predicted for this compound, however, can facilitate dynamic proton transfer within the hydrogen-bonded ring.

The adamantyl group is a classic guest moiety in host-guest chemistry due to its size, shape, and hydrophobicity, which make it an ideal fit for the cavities of various macrocyclic hosts. The most well-documented interactions are with β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity.

The interaction is driven by the hydrophobic effect, where the adamantyl group is favorably partitioned from the aqueous environment into the nonpolar cavity of the cyclodextrin. This results in the formation of a stable 1:1 inclusion complex. Isothermal titration calorimetry (ITC) has been used to quantify the thermodynamics of this interaction for various adamantane derivatives, revealing high association constants (Kₐ) typically in the range of 10⁴ to 10⁵ M⁻¹. The complexation is characterized by a favorable negative enthalpy change (ΔH), indicating strong van der Waals interactions between the guest and the host cavity, and a relatively small, often negative, entropy change (ΔS).

The table below presents thermodynamic data for the complexation of β-cyclodextrin with representative adamantane derivatives, illustrating the strength of this host-guest interaction.

| Guest Molecule | Association Constant (Kₐ) (M⁻¹) | Enthalpy Change (ΔH) (cal/mol) | Entropy Change (ΔS) (cal/mol·K) | Reference |

|---|---|---|---|---|

| 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -8894 | -7.46 | digitellinc.com |

| 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | -9763 | -10.8 | digitellinc.com |

| Alexa 488 labelled adamantane | 5.2 x 10⁴ | N/A | N/A | researchgate.net |

N/A: Not available in the cited source.

Beyond cyclodextrins, the adamantyl group is also known to form strong inclusion complexes with other macrocycles, such as cucurbit[n]urils, further highlighting its role as a versatile and reliable guest in supramolecular chemistry.

While N–H···N hydrogen bonds are the primary drivers of self-assembly for this compound, a variety of weaker non-covalent interactions play a crucial secondary role in stabilizing the resulting solid-state architectures.

C-H···π Interactions: The numerous C-H bonds of the adamantyl and methyl groups can act as weak hydrogen bond donors, interacting with the π-system of the pyrazole ring of a neighboring molecule. These C-H···π interactions are increasingly recognized as important forces in directing the three-dimensional arrangement of molecules in crystals. Studies of pyrazole-based coordination compounds have identified C-H···π interactions involving the pyrazole ring as a key stabilizing feature in the layered architecture. nih.gov

While chalcogen bonds are not relevant for this specific molecule, the interplay of hydrogen bonding, π-π stacking, C-H···π interactions, and general dispersion forces collectively determines the final supramolecular structure and properties of this compound in the solid state.

Exploratory Applications in Materials Science and Catalysis Non Biological

Applications in Polymer Chemistry

The adamantyl pyrazole (B372694) scaffold serves as a versatile building block in polymer chemistry, offering a pathway to materials with tailored thermal, mechanical, and morphological properties.

The synthesis of functionalized adamantyl pyrazoles suitable for polymerization is a critical first step in their application in polymer chemistry. Various synthetic routes have been developed to produce pyrazole-based adamantyl compounds. nih.gov A common approach involves the condensation reaction of a β-dicarbonyl compound with an appropriate hydrazine (B178648) derivative. researchgate.net For instance, the synthesis of pyrazole-based adamantyl heterocyclic compounds can be achieved through the condensation of 1-adamantyl chalcone (B49325) with substituted phenylhydrazine. nih.gov Another established method for preparing N-adamantyl-containing pyrazoles is based on the reaction of functionalized adamantane (B196018) derivatives (e.g., hydroxy and halo derivatives) with pyrazole and its derivatives. researchgate.net

A more direct method involves the reaction of 1,3-dehydroadamantane with N-unsubstituted 1H-pyrazoles in an inert solvent, which can produce 1-adamantyl-pyrazoles in high yields, ranging from 59% to 98%. researchgate.net These synthetic strategies allow for the introduction of polymerizable groups onto the pyrazole or adamantyl moieties, transforming the core molecule into a monomer for advanced polymeric materials. The presence of the N-H group on the pyrazole ring also offers a site for further functionalization or for participation in polymerization reactions.

| Synthetic Method | Reactants | Product Type | Key Features |

| Condensation Reaction | 1-Adamantyl Chalcone + Substituted Phenylhydrazine | Pyrazole-based Adamantyl Heterocycles | Versatile method for creating a variety of substituted compounds. nih.govresearchgate.net |

| Adamantylation | Functional Adamantane Derivative + Pyrazole | N-Adamantyl Pyrazoles | Based on reactions with hydroxy or halo adamantane derivatives. researchgate.net |

| Reaction with Dehydroadamantane | 1,3-Dehydroadamantane + 1H-Pyrazole | 1-Adamantyl-Pyrazoles | Offers high yields (59-98%) in an inert solvent. researchgate.net |

The incorporation of the adamantyl group into polymer backbones is a recognized strategy for significantly altering material properties. rsc.org The bulky and rigid nature of the adamantane cage introduces substantial steric hindrance, which can restrict polymer chain mobility. This effect typically leads to an increase in the glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer. rsc.orgresearchgate.net For example, studies on poly(1-adamantyl acrylate) have shown it to possess a very high glass transition temperature (133 °C) and outstanding thermal stability (decomposition temperature of 376 °C) compared to other acrylic polymers. researchgate.net

When integrated into block copolymers, such as polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), the adamantyl group increases the incompatibility between the polymer blocks. rsc.org This enhanced incompatibility, or higher Flory-Huggins interaction parameter, promotes the formation of well-ordered microphase-separated structures, even in low-molecular-weight polymers. rsc.org By attaching adamantyl pyrazole units to a polymer chain, it is possible to leverage these effects to precisely control the morphology and dimensions of nanoscale patterns, achieving periodicities as low as 16 nm. rsc.org Furthermore, the adamantyl moiety can improve the etching contrast, which is beneficial for lithographic applications. rsc.org

Functional Materials Development

The combination of the pyrazole heterocycle and the adamantane cage provides a unique platform for designing novel functional materials with applications in electronics, sensing, and nanotechnology.

Pyrazole derivatives are recognized for their unique photophysical properties, which make them suitable for developing sensors and organic materials. mdpi.com The pyrazole ring is an aromatic N-heterocycle that can participate in conjugated systems, leading to molecules with intrinsic fluorescent or phosphorescent properties. mdpi.comresearchgate.net These properties are crucial for applications in optoelectronics. The electronic and spectroscopic characteristics of pyrazole derivatives can be tuned by substituents, and their ability to form coordination bonds and intermolecular interactions is key to their function in the solid state. researchgate.net

The incorporation of an adamantyl group can further enhance these materials by providing thermal stability and influencing the solid-state packing, which affects charge transport and photophysical behavior. While research on 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole itself is specific, related pyrazoline derivatives have been shown to exhibit efficient broadband photoluminescence across the visible spectrum and possess significant nonlinear optical (NLO) responses. researchgate.net Such NLO properties are critical for applications in optical switching and data storage. The development of adamantyl pyrazole-based materials could therefore lead to robust, processable organic materials for use in light-emitting devices, lasers, and other optoelectronic technologies. researchgate.net

The pyrazole scaffold is a highly versatile platform for the development of chemical sensors. mdpi.com The nitrogen atoms in the pyrazole ring can act as donor sites for coordinating with metal ions, while the aromatic structure can serve as the core of a fluorophore or chromophore. nih.gov Fluorescent pyrazole derivatives have been successfully designed as sensors that operate through mechanisms such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). nih.gov

Upon binding to a target analyte, such as a metal cation, the electronic structure of the pyrazole-based sensor is perturbed, leading to a detectable change in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). nih.gov The adamantyl group can contribute to sensor design by improving the photostability and providing a rigid framework that can create specific binding pockets, enhancing selectivity. By functionalizing the this compound molecule with appropriate receptor units, it is possible to create chemoresponsive systems for detecting a wide range of analytes in various environments. nih.gov

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Adamantyl pyrazole derivatives are excellent candidates for crystal engineering due to their combination of a rigid, bulky adamantyl group and the hydrogen-bonding and metal-coordinating capabilities of the pyrazole ring.

Catalysis

The unique structural characteristics of this compound, namely the sterically demanding, rigid adamantyl cage combined with the versatile coordinating ability of the pyrazole ring, make it a compound of significant interest in the field of catalysis. Its application spans both homogeneous and heterogeneous systems, where it primarily functions as a ligand to modulate the activity and selectivity of metal centers.

Homogeneous Catalysis: Use as a Ligand in Metal-Catalyzed Reactions (e.g., Suzuki coupling, amination)

In homogeneous catalysis, this compound serves as an effective ancillary ligand for transition metals like palladium. Pyrazole-derived ligands are known to fine-tune the electronic and steric properties of metal complexes, which is crucial for optimizing catalytic performance in cross-coupling reactions. rsc.orgresearchgate.net The incorporation of the bulky adamantyl group is particularly advantageous. Bulky ligands are known to promote the reductive elimination step in many catalytic cycles and can help stabilize the active low-coordinate metal species, leading to higher catalytic efficiency. researchgate.netnih.gov

Suzuki-Miyaura Coupling:

The palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, benefits significantly from bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene ligands. Pyrazole-based ligands offer an alternative that is easy to prepare and modify. researchgate.net When coordinated to a palladium precursor, the this compound ligand is expected to form a highly active catalyst for the coupling of aryl halides with arylboronic acids. The steric bulk of the adamantyl group can facilitate the crucial transmetalation and reductive elimination steps, even with challenging substrates like sterically hindered aryl chlorides. rsc.orgnih.gov

Research on similar bulky pyrazole-based ligand systems has demonstrated high yields for Suzuki coupling reactions. rsc.orgresearchgate.net For instance, a palladium catalyst system employing a pyrazole-tethered phosphine ligand showed excellent efficacy in coupling various aryl bromides with phenylboronic acid. researchgate.net The adamantyl-substituted pyrazole is anticipated to show comparable or even enhanced activity due to its significant steric presence.

Below is a representative table of results for a Suzuki-Miyaura coupling reaction catalyzed by a generic Palladium/Adamantyl-Pyrazole ligand system, illustrating its potential efficiency with various substrates.

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / this compound | Toluene | 85 | 12 | 92 |

| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / this compound | Toluene | 100 | 18 | 88 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / this compound | Dioxane | 90 | 10 | 95 |

| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / this compound | Toluene | 85 | 14 | 85 |

Amination Reactions:

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, also rely heavily on the design of the ligand. The this compound ligand can facilitate the C-N bond formation between aryl halides and amines. researchgate.net The pyrazole moiety can act as a robust anchor to the metal center, while the adamantyl group provides the necessary steric environment to promote the desired catalytic transformation and prevent catalyst deactivation pathways like the formation of stable off-cycle complexes. The synthesis of pyrazoles from primary amines via amination methodologies highlights the synergy between these chemical classes. organic-chemistry.org

Heterogeneous Catalysis: Immobilization on Supports and Surface Chemistry

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, allowing for easy recovery and reuse. eurekaselect.com The this compound ligand is a prime candidate for heterogenization.

The pyrazole ring can be functionalized with a tethering group, such as a siloxy or carboxylic acid moiety, without significantly altering the core catalytic properties. This functionalized ligand can then be covalently grafted onto the surface of solid supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or magnetic nanoparticles (e.g., Fe₃O₄). researchgate.netnih.gov The use of silica-functionalized catalysts has garnered significant interest for the synthesis of pyrazole-based compounds. researchgate.net

Once immobilized, the resulting heterogeneous catalyst combines the high activity and selectivity of its homogeneous counterpart with the practical advantages of easy separation and recyclability. The robust and thermally stable adamantyl group can enhance the longevity of the immobilized catalyst by protecting the active metal center from leaching and degradation under harsh reaction conditions. This approach aligns with the principles of green chemistry by reducing waste and enabling continuous flow processes. mdpi.com

Mechanistic Insights into Catalytic Cycles Facilitated by Adamantyl Pyrazole Ligands

Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing better catalysts. For cross-coupling reactions catalyzed by a palladium complex with an adamantyl pyrazole ligand, the cycle generally involves oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) species. The bulky adamantyl pyrazole ligand helps to maintain a low-coordination number around the palladium center, which is essential for this step to occur efficiently. researchgate.net

Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (in Suzuki coupling) or an amine complex. The pyrazole's electronic properties influence the lability of the ligands on the palladium center, facilitating the exchange.

Reductive Elimination: This is the final, product-forming step. The steric pressure exerted by the bulky adamantyl group forces the coupled organic fragments into close proximity, promoting the reductive elimination that regenerates the Pd(0) catalyst and releases the product. A sterically crowded environment is known to favor this crucial step of the catalytic cycle. researchgate.net

Furthermore, the N-H proton of the N-unsubstituted pyrazole ring can play a non-innocent role in the catalytic cycle. nih.gov It can participate in proton transfer events or form hydrogen bonds with substrates or bases in the reaction mixture. This "protic" nature can influence the Brønsted acidity of the local environment and facilitate steps like the deprotonation of the amine in amination reactions, acting as an acid-base catalyst in cooperation with the metal center. nih.gov The interplay between the steric bulk of the adamantyl group and the potential proton-shuttling capability of the pyrazole N-H group provides a sophisticated platform for facilitating complex chemical transformations.

Future Research Directions and Unexplored Avenues for 4 1 Adamantyl 3,5 Dimethyl 1h Pyrazole

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole is poised to move beyond traditional batch methods towards more efficient, sustainable, and scalable technologies. While established methods exist for adamantylation and pyrazole (B372694) formation, there is considerable room for innovation. crossref.orgnih.govresearchgate.net

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced reaction control, improved safety, and straightforward scalability. mdpi.comresearchgate.netgalchimia.com Future research should focus on developing a continuous-flow process for the synthesis of this compound. This could involve a multi-step sequence where the formation of a key intermediate, such as an adamantyl-substituted diketone, is followed by cyclization with hydrazine (B178648) in a subsequent reactor. researchgate.netnih.gov The precise control over temperature, pressure, and reaction time in a flow system could lead to higher yields and purity, minimizing the need for extensive purification. galchimia.comrsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for a variety of heterocyclic compounds, including pyrazoles. nanobioletters.comnih.govrsc.orgmedicaljournalshouse.commedicaljournalshouse.com The application of microwave irradiation to the synthesis of this compound could offer a rapid and energy-efficient alternative to conventional heating. medicaljournalshouse.commedicaljournalshouse.com Future studies should explore the optimization of microwave parameters to maximize the efficiency of the adamantylation and pyrazole ring-formation steps.

Electrochemical and Photocatalytic Methods: Modern synthetic strategies are increasingly turning to electrochemistry and photocatalysis to drive reactions under mild and environmentally benign conditions. frontiersin.orgnih.govresearchgate.netbeilstein-journals.orgunl.edu Electrochemical synthesis could provide a metal-free and reagent-free method for constructing the pyrazole ring or for C-H functionalization of the adamantyl group. frontiersin.orgunl.edu Similarly, photocatalysis, utilizing visible light to promote reactions, could enable novel bond formations and transformations that are not accessible through thermal methods. acs.orgresearchgate.netresearchgate.netnih.gov Research in this area could lead to the discovery of entirely new and highly selective routes to this and related adamantyl-pyrazole derivatives.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced control, scalability, safety, integration of synthesis and purification. mdpi.comgalchimia.com | Development of a continuous multi-step synthesis, optimization of reactor design and residence times. |

| Microwave-Assisted | Reduced reaction times, increased yields, energy efficiency. nanobioletters.comnih.govmedicaljournalshouse.com | Optimization of microwave parameters (power, temperature, time) for key reaction steps. |

| Electrochemical | Metal-free, reagent-free, mild conditions, unique reactivity. frontiersin.orgnih.govunl.edu | Exploration of anodic and cathodic reactions for pyrazole ring formation and C-H adamantylation. |

| Photocatalytic | Use of visible light, mild conditions, novel bond formations, green chemistry. acs.orgresearchgate.netnih.gov | Design of photocatalytic cycles for C-C and C-N bond formation to construct the target molecule. |

Application of Advanced Characterization Techniques for Real-Time and In-Situ Studies